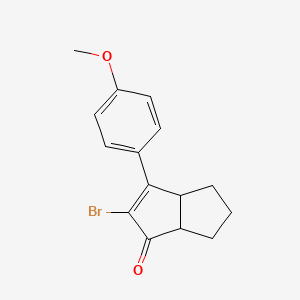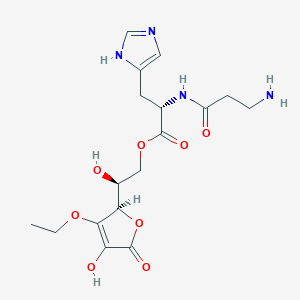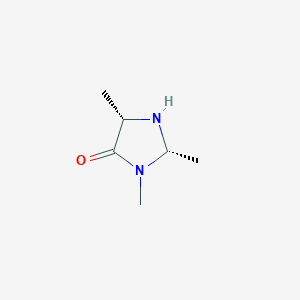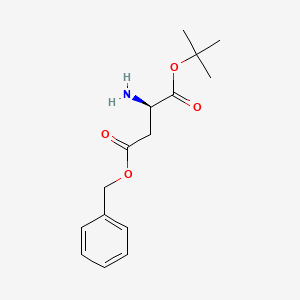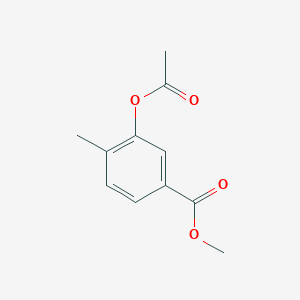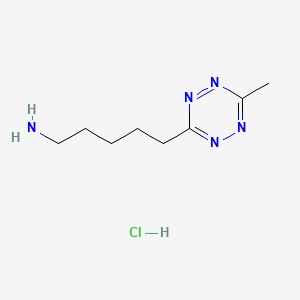
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride is a chemical compound known for its stability and versatility in various chemical transformations. It is often used in scientific research due to its unique properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride typically involves the reaction of 6-methyl-1,2,4,5-tetrazine with pentan-1-amine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt, which enhances the stability and handling of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents like ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized tetrazine derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride involves its reactivity with specific molecular targets. The compound can undergo inverse electron demand Diels-Alder cycloaddition reactions with strained alkenes, forming stable covalent linkages. This reactivity is exploited in various applications, including bioorthogonal chemistry and material science .
Comparación Con Compuestos Similares
Similar Compounds
- (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
- Methyltetrazine-NHS ester
- 3,6-Di-2-pyridyl-1,2,4,5-tetrazine
- Tetrazine-PEG5-NHS ester
Uniqueness
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride is unique due to its enhanced stability compared to other tetrazine derivatives. This stability allows it to be used in a wider range of chemical transformations and long-term storage, especially in aqueous buffers .
Propiedades
Fórmula molecular |
C8H16ClN5 |
|---|---|
Peso molecular |
217.70 g/mol |
Nombre IUPAC |
5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N5.ClH/c1-7-10-12-8(13-11-7)5-3-2-4-6-9;/h2-6,9H2,1H3;1H |
Clave InChI |
DPGWZZPOCZLNJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)CCCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


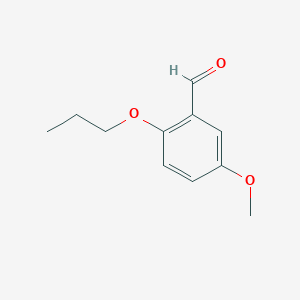
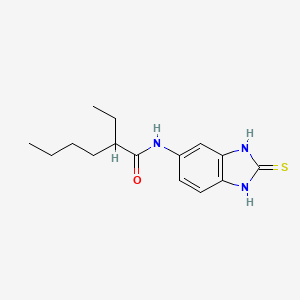
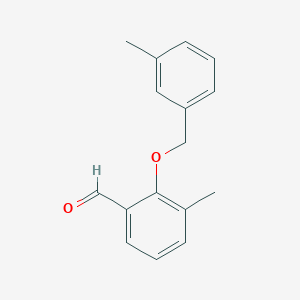
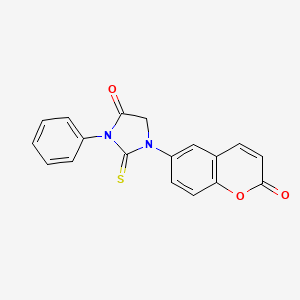
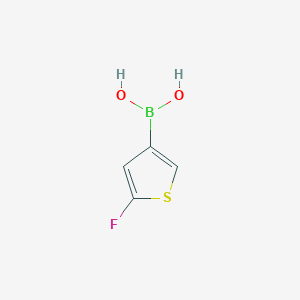
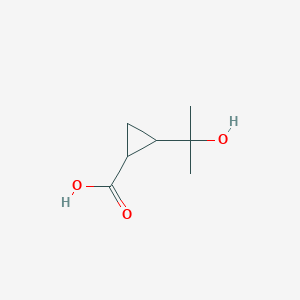
![1,10-bis(2,3-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219647.png)
